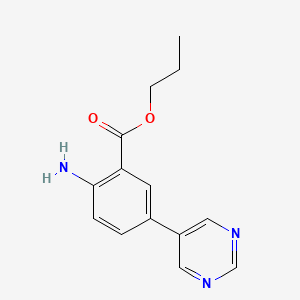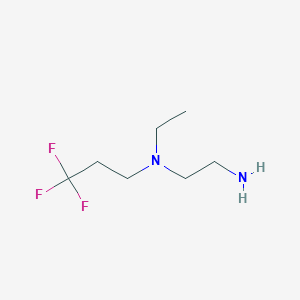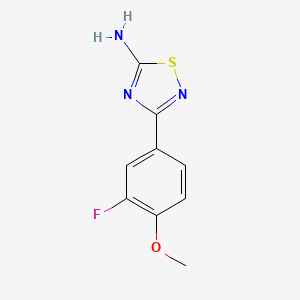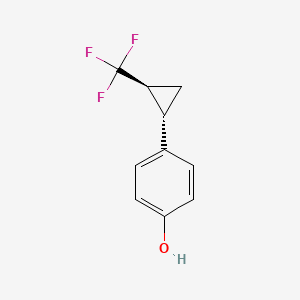
(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol
Vue d'ensemble
Description
(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol is a chemical compound with the molecular formula C10H9F3O. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol involves a phenol group attached to a cyclopropyl group, which contains a trifluoromethyl group. The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings .Chemical Reactions Analysis
Cyclopropanes, such as the one present in (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol, can participate in various chemical reactions. They can act as nucleophiles or electrophiles in polar cross-coupling reactions . More recently, single-electron transformations featuring cyclopropyl radicals have emerged .Applications De Recherche Scientifique
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the creation of trans-2-(Trifluoromethyl)cyclopropylboronic acid derivatives through Suzuki reactions . These derivatives are valuable for constructing complex molecules due to their reactivity and the introduction of the trifluoromethyl group, which can significantly alter the physical and chemical properties of the synthesized compounds.
Drug Design
Boronic acids and their esters, like the phenol derivative , are considered for new drug designs. They are particularly useful as boron-carriers suitable for neutron capture therapy , a targeted cancer treatment that relies on the capture and fission reactions of boron atoms when exposed to neutrons.
Drug Delivery Systems
The stability of boronic esters under physiological conditions is a critical factor in their application in drug delivery systems. The susceptibility to hydrolysis at physiological pH makes them suitable for controlled release mechanisms , where the drug is activated by the cleavage of the boronic ester bond in the body.
Propriétés
IUPAC Name |
4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9,14H,5H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLGNOWXNNXPDY-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



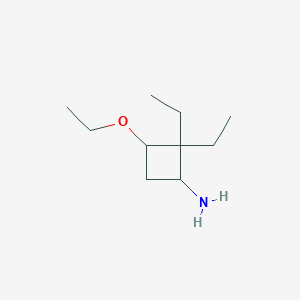


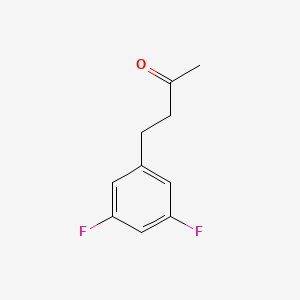
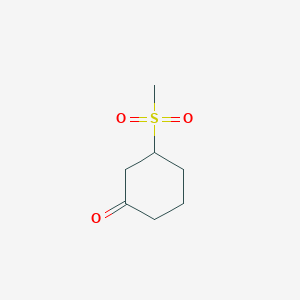
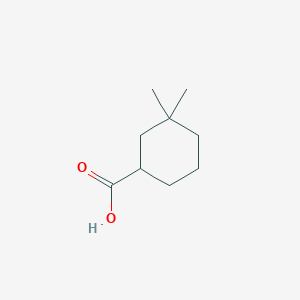

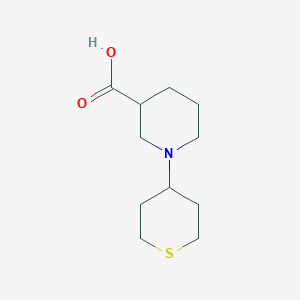
![3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B1444090.png)


